molecular formula C16H20N4O3S B3987523 N-(4-tert-butyl-1,3-thiazol-2-yl)-4-(dimethylamino)-3-nitrobenzamide

N-(4-tert-butyl-1,3-thiazol-2-yl)-4-(dimethylamino)-3-nitrobenzamide

Cat. No. B3987523
M. Wt: 348.4 g/mol
InChI Key: GDOZUYGEZRHOHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-tert-butyl-1,3-thiazol-2-yl)-4-(dimethylamino)-3-nitrobenzamide, also known as compound 1, is a synthetic compound that has been extensively studied for its potential use as a therapeutic agent. This compound has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of N-(4-tert-butyl-1,3-thiazol-2-yl)-4-(dimethylamino)-3-nitrobenzamide 1 is not fully understood, but it is believed to act through the inhibition of certain enzymes and pathways involved in cell growth and survival. Studies have shown that this this compound can inhibit the activity of certain kinases and phosphatases, leading to the suppression of cell proliferation and the induction of apoptosis.
Biochemical and Physiological Effects:
Compound 1 has been found to have a wide range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. Studies have shown that this this compound can reduce inflammation and oxidative stress, and protect against neuronal damage in models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-tert-butyl-1,3-thiazol-2-yl)-4-(dimethylamino)-3-nitrobenzamide 1 in lab experiments is its ability to selectively target certain enzymes and pathways, making it a valuable tool for studying these processes. However, one limitation of using this this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on N-(4-tert-butyl-1,3-thiazol-2-yl)-4-(dimethylamino)-3-nitrobenzamide 1, including:
1. Further studies on the mechanism of action of this this compound, to better understand its effects on cell growth and survival.
2. Investigation of the potential use of this compound 1 in combination with other therapeutic agents, to enhance its effectiveness in treating cancer and other diseases.
3. Exploration of the neuroprotective properties of this compound 1, and its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
4. Development of new synthesis methods for this compound 1, to improve its solubility and make it more accessible for use in lab experiments.
Overall, this compound 1 is a promising candidate for further research in a variety of scientific fields, and its potential therapeutic applications make it an important this compound for continued study.

Scientific Research Applications

Compound 1 has been studied for its potential use in several areas of scientific research, including cancer treatment, neuroprotection, and anti-inflammatory therapy. Studies have shown that this N-(4-tert-butyl-1,3-thiazol-2-yl)-4-(dimethylamino)-3-nitrobenzamide has the ability to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment.

properties

IUPAC Name

N-(4-tert-butyl-1,3-thiazol-2-yl)-4-(dimethylamino)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3S/c1-16(2,3)13-9-24-15(17-13)18-14(21)10-6-7-11(19(4)5)12(8-10)20(22)23/h6-9H,1-5H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDOZUYGEZRHOHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CSC(=N1)NC(=O)C2=CC(=C(C=C2)N(C)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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